Methyl 2,5-difluoro-4-formylbenzoate

Description

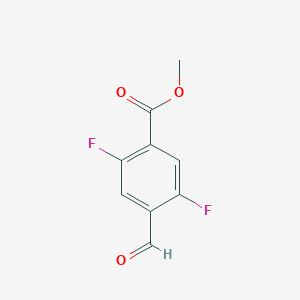

Methyl 2,5-difluoro-4-formylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at the 2- and 5-positions and a formyl (-CHO) group at the 4-position. The methyl ester group at the carboxyl position enhances its reactivity as a synthetic intermediate.

Properties

Molecular Formula |

C9H6F2O3 |

|---|---|

Molecular Weight |

200.14 g/mol |

IUPAC Name |

methyl 2,5-difluoro-4-formylbenzoate |

InChI |

InChI=1S/C9H6F2O3/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-4H,1H3 |

InChI Key |

MVLJCPALOVDRBA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)F)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-difluoro-4-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with methanol in the presence of an acid catalyst to form the methyl ester. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize advanced equipment to maintain precise reaction conditions, such as temperature and pressure, to optimize the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-4-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2,5-difluoro-4-carboxybenzoic acid.

Reduction: 2,5-difluoro-4-hydroxymethylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,5-difluoro-4-formylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,5-difluoro-4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological studies .

Comparison with Similar Compounds

Ethyl 2,5-Difluoro-4-formylbenzoate

- Structural Differences : The ethyl ester variant replaces the methyl group with an ethyl chain at the carboxyl position.

- Molecular Formula : C₁₀H₈F₂O₃ vs. C₉H₆F₂O₃ (methyl ester).

- Molecular Weight : 214.17 g/mol (ethyl) vs. 200.14 g/mol (methyl) .

- Key Properties : The longer alkyl chain may slightly reduce volatility and increase lipophilicity compared to the methyl ester. However, both compounds share identical fluorine and formyl substitution patterns, implying similar electronic effects on the aromatic ring.

- Practical Considerations : Ethyl 2,5-difluoro-4-formylbenzoate is listed as discontinued by suppliers (e.g., CymitQuimica), suggesting challenges in commercial availability .

Benzyl 3,5-Difluoro-4-formylbenzoate

- Structural Differences : Features a benzyl ester group and fluorine atoms at the 3- and 5-positions instead of 2- and 5-positions.

- Molecular Formula : C₁₅H₁₀F₂O₃; Molecular Weight: 276.23 g/mol .

- The shifted fluorine positions alter the electronic environment of the ring, which may influence regioselectivity in subsequent reactions (e.g., electrophilic substitution).

- Applications : Marketed for research use (e.g., GLPBIO), indicating niche applications in medicinal chemistry or materials science .

Methyl 2,5-Difluoro-4-morpholin-4-ylbenzoate

- Structural Differences : Replaces the formyl group with a morpholine moiety (a six-membered ring containing one nitrogen and one oxygen atom).

- Molecular Formula: C₁₂H₁₃F₂NO₃; Molecular Weight: 257.23 g/mol .

- Key Properties : The morpholine group introduces basicity and hydrogen-bonding capability, contrasting with the electrophilic formyl group. This substitution likely shifts the compound’s reactivity toward nucleophilic or coordination-driven processes.

Sulfonylurea-Based Methyl Benzoates (Pesticide Derivatives)

- Examples : Triflusulfuron methyl ester, metsulfuron methyl ester ().

- Structural Differences : Feature triazine and sulfonylurea groups instead of fluorine and formyl substituents.

- Applications : Used as herbicides, highlighting how functional group diversity on the benzoate scaffold can lead to entirely different biological activities .

Comparative Data Table

Key Research Findings

Ester Group Impact : Methyl esters generally exhibit higher reactivity in hydrolysis compared to ethyl or benzyl esters due to lower steric hindrance. This property is critical in designing prodrugs or labile intermediates .

Substituent Positioning : Fluorine at the 2- and 5-positions (vs. 3- and 5-) in this compound may enhance meta-directing effects, influencing subsequent derivatization .

Functional Group Trade-offs : The formyl group’s electrophilicity contrasts with morpholine’s nucleophilic character, enabling divergent synthetic pathways (e.g., formyl for Schiff base formation vs. morpholine for coordination chemistry) .

Biological Activity

Methyl 2,5-difluoro-4-formylbenzoate is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at positions 2 and 5 of the benzoate ring and a formyl group at position 4. Its molecular formula is , and it has a molar mass of approximately 204.15 g/mol. The fluorine substituents enhance the compound's lipophilicity and stability, making it a valuable candidate for various biological applications.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence reactivity and stability. These interactions may modulate enzyme activities or receptor functions, which are crucial for its role in biochemical studies.

Key Mechanisms:

- Nucleophilic Addition : The formyl group can react with nucleophiles, facilitating various biochemical pathways.

- Enzyme Interaction : The compound has been used as a probe in enzyme assays, helping to elucidate enzyme mechanisms and interactions.

Applications in Research

This compound has several applications across different domains:

- Medicinal Chemistry : It serves as a building block for synthesizing biologically active compounds. Its unique structure allows for modifications that can enhance pharmacological properties.

- Biological Assays : The compound is utilized in enzyme interaction studies, aiding in the understanding of biochemical pathways and drug design.

- Pharmaceutical Development : Its properties make it suitable for developing drugs with improved metabolic stability.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound exhibit varying degrees of inhibition against specific enzymes. For instance, compounds with similar structures were screened against Klebsiella pneumoniae OXA-48 β-lactamase, revealing structure-activity relationships that inform drug design strategies .

- Synthesis of Antimicrobial Agents : In one study, analogs derived from this compound were synthesized and tested for antimicrobial properties. Some derivatives demonstrated significant activity against resistant bacterial strains .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Fluorine Substituents | Formyl Group | Biological Activity |

|---|---|---|---|

| Methyl 2-fluoro-4-formylbenzoate | 1 | Yes | Moderate enzyme inhibition |

| Methyl 3,5-difluoro-4-formylbenzoate | 2 | Yes | High cytotoxicity against cancer cells |

| This compound | 2 | Yes | Significant enzyme interaction |

The presence of two fluorine atoms in this compound enhances its lipophilicity compared to its analogs, potentially leading to improved binding affinities and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.